5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Analytical Method Validation Pharmaceutical Quality Control Regulatory Science

This is Vigabatrin EP Impurity C, a compendial reference standard essential for ANDA method validation. It is supplied as a characterized mixture of diastereomers, with traceability to EP/USP standards. For accurate quantitation of Impurity C, this specific standard is non-interchangeable; generic pyrrolidinones will invalidate your regulatory submission.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 71107-19-2
Cat. No. B108722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethenyl-2-oxopyrrolidine-3-carboxamide
CAS71107-19-2
Synonyms5-Ethenyl-2-oxo-3-pyrrolidinecarboxamide
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC=CC1CC(C(=O)N1)C(=O)N
InChIInChI=1S/C7H10N2O2/c1-2-4-3-5(6(8)10)7(11)9-4/h2,4-5H,1,3H2,(H2,8,10)(H,9,11)
InChIKeyXHRGUQBJMOCCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2): A Critical Vigabatrin Impurity Reference Standard


5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), also known as Vigabatrin EP Impurity C, is a pyrrolidinone derivative [1]. It is a fully characterized chemical compound supplied as a mixture of diastereomers . This compound is not the active pharmaceutical ingredient (API) but is instead a process-related impurity, officially designated as 'Impurity C' in the European Pharmacopoeia (EP) monograph for Vigabatrin . Its primary value lies in its use as an analytical reference standard for method development, validation, and quality control (QC) during the production of Vigabatrin, ensuring compliance with stringent regulatory requirements for Abbreviated New Drug Applications (ANDAs) [2].

Why a Generic Pyrrolidinone Analog Cannot Substitute for Vigabatrin EP Impurity C (71107-19-2)


Generic substitution with other pyrrolidinone derivatives or even other Vigabatrin impurities is not scientifically valid for analytical and regulatory applications. The identity and purity profile required for a compendial reference standard are absolute and non-interchangeable. The European Pharmacopoeia (EP) specifically designates 5-Ethenyl-2-oxopyrrolidine-3-carboxamide as 'Impurity C' . Using an unqualified analog would invalidate analytical method validation (AMV), compromise quality control (QC) release testing, and jeopardize regulatory submissions like ANDAs [1]. The compound's unique mixture of diastereomers, specific retention time in chromatographic systems, and distinct physicochemical properties (such as LogP and pKa) are all critical parameters that must be matched exactly for accurate quantitation and method robustness . Furthermore, as a defined impurity standard, it must be supplied with a Certificate of Analysis (CoA) demonstrating traceability to pharmacopeial standards (USP or EP), a level of documentation and characterization that generic chemicals cannot provide .

Quantitative Differentiation: Evidence for Selecting 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2)


Regulatory Identity and Compendial Designation as EP Impurity C

5-Ethenyl-2-oxopyrrolidine-3-carboxamide is explicitly designated as 'Impurity C' in the European Pharmacopoeia (EP) monograph for the antiepileptic drug Vigabatrin . In contrast, the API Vigabatrin is the main component, and other impurities like Impurity A (CAS 7529-16-0) [1], Impurity B (CAS 1379504-35-4) [2], and Impurity D (GABA, CAS 56-12-2) [3] have different chemical identities and specified limits. The quantifiable difference is its official, non-interchangeable regulatory status as a specific impurity marker. For an ANDA submission, demonstrating control of Impurity C at its specified limit requires the use of the authentic reference standard. No other compound can fulfill this role, making its procurement a binary requirement for regulatory compliance .

Analytical Method Validation Pharmaceutical Quality Control Regulatory Science

Differentiating Physicochemical Properties: LogP and pKa for Method Development

The compound exhibits distinct physicochemical properties that directly impact analytical method development. It is a solid with a predicted melting point of >187°C . Its computed LogP (XLogP3-AA) is 0.0 [1] and predicted pKa is 7.58±0.40 . These values differ significantly from the API Vigabatrin, which is a zwitterionic amino acid with different solubility and retention behavior. For instance, Vigabatrin's high polarity and zwitterionic nature necessitate specialized chromatographic methods like Ion Pair Chromatography (IPC) or Mixed-Mode Chromatography (MMC) [2]. The relatively low LogP of Impurity C predicts earlier elution in reverse-phase HPLC compared to more hydrophobic impurities, a key parameter for achieving baseline separation and accurate quantitation during method validation. This quantitative difference in lipophilicity is crucial for designing robust, stability-indicating HPLC methods.

Chromatographic Method Development Physicochemical Characterization Solid-State Chemistry

Traceable Characterization Data Package Supporting Regulatory Filings

A key differentiator is the comprehensive, traceable data package that accompanies the compound when sourced from reputable vendors. Unlike a generic chemical supply, this compound is supplied with a Certificate of Analysis (CoA) that includes full characterization data (e.g., NMR, MS, HPLC purity) compliant with regulatory guidelines . Critically, the standard's purity and identity are established with traceability to pharmacopeial standards (USP or EP) . This is in stark contrast to purchasing a simple pyrrolidinone analog from a non-specialty supplier, which would lack this crucial documentation. For example, a vendor will report a minimum purity (e.g., 95%) and provide the InChIKey (XHRGUQBJMOCCMF-UHFFFAOYSA-N) [1] for unambiguous identification. This verified chain of custody and characterization is a non-negotiable requirement for data integrity in GMP/GLP environments.

Pharmaceutical Analysis Quality Assurance Regulatory Compliance

Primary Application Scenarios for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2)


Analytical Method Development and Validation (AMV) for Vigabatrin

Scientists in pharmaceutical R&D and QC laboratories use 5-Ethenyl-2-oxopyrrolidine-3-carboxamide as the primary reference standard for developing and validating stability-indicating HPLC methods. Its unique physicochemical properties, including a computed LogP of 0.0 [1], are critical for optimizing mobile phase and column selection to achieve resolution from the API Vigabatrin and other impurities. The validated method is then used for routine batch release and stability testing, ensuring the final drug product meets regulatory specifications for impurity C content [2].

Quality Control (QC) Release Testing and Stability Studies

This compound is an essential consumable in QC laboratories performing batch release and stability studies for Vigabatrin API and finished drug products. Its use as a calibrated reference standard allows for the accurate quantitation of Impurity C, ensuring that levels remain below the specified limit (as defined in the EP monograph) throughout the product's shelf life . The traceable CoA provided with the standard ensures data integrity and supports compliance with GMP regulations .

Abbreviated New Drug Application (ANDA) Filings

For generic pharmaceutical companies filing an ANDA for Vigabatrin, demonstrating control over all specified impurities is mandatory. The use of a fully characterized standard of Vigabatrin EP Impurity C, complete with documentation demonstrating traceability to EP standards, is a non-negotiable component of the Chemistry, Manufacturing, and Controls (CMC) section of the regulatory dossier [2]. This standard provides the definitive evidence required by regulators to prove analytical method suitability and batch-to-batch consistency .

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